9-[4-(2-ethylphenoxy)butyl]-9H-carbazole
Description
9-[4-(2-Ethylphenoxy)butyl]-9H-carbazole is a carbazole derivative characterized by a butyl chain spacer at the 9-position of the carbazole core, terminated with a 2-ethylphenoxy group. The compound’s molecular formula is C₂₄H₂₅NO, with a molecular weight of 343.47 g/mol. Its synthesis typically involves nucleophilic substitution reactions, where a bromobutyl-carbazole intermediate reacts with 2-ethylphenol under basic conditions (e.g., K₂CO₃/CuI catalysis) .
Properties
IUPAC Name |
9-[4-(2-ethylphenoxy)butyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-2-19-11-3-8-16-24(19)26-18-10-9-17-25-22-14-6-4-12-20(22)21-13-5-7-15-23(21)25/h3-8,11-16H,2,9-10,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXMULXZTVEPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Carbazole Derivatives
| Compound Name | Substituent at 9-Position | Spacer Length | Key Functional Groups | Molecular Formula |
|---|---|---|---|---|
| 9-[4-(2-Ethylphenoxy)butyl]-9H-carbazole | 4-(2-Ethylphenoxy)butyl | C4 | Phenoxy, ethyl | C₂₄H₂₅NO |
| 9-(4-Methoxyphenyl)-9H-carbazole | 4-Methoxyphenyl | None | Methoxy | C₁₉H₁₅NO |
| 9-(4-Bromobutyl)-9H-carbazole | 4-Bromobutyl | C4 | Bromine | C₁₆H₁₆BrN |
| 9-(4-Imidazol-1-ylbutyl)-9H-carbazole | 4-(Imidazol-1-yl)butyl | C4 | Imidazole | C₁₉H₂₀N₃ |
| 9-(Diphenylborylphenyl)-9H-carbazole | 4-(Diphenylboryl)phenyl | None | Boron | C₃₀H₂₂BN |
Physical and Electronic Properties
Table 2: Key Physical and Electronic Properties
*Data inferred from analogs. †Calculated using DFT for structurally similar compounds .
Crystallography :
Table 3: Application-Specific Performance
Key Findings :
- Antimicrobial Activity: Alkyl spacers (e.g., butyl) enhance membrane penetration, as seen in 9-(4-imidazol-1-ylbutyl)-9H-carbazole (MIC: 1–64 µg/mL) . The target compound’s phenoxy group may improve lipid bilayer interaction but requires experimental validation.
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